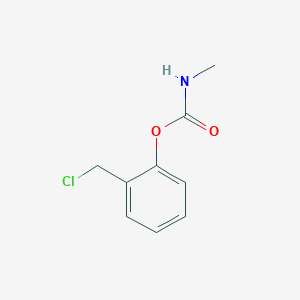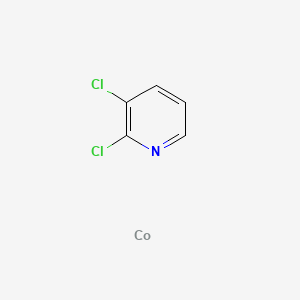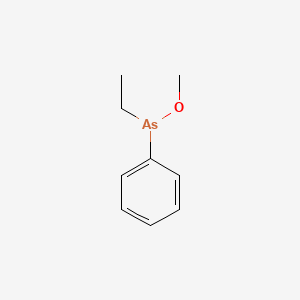
Methyl ethylphenylarsinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethylphenylarsinite is an organoarsenic compound that has garnered attention due to its unique chemical properties and potential applications. This compound consists of a methyl group, an ethyl group, and a phenyl group attached to an arsenic atom. The presence of arsenic in its structure makes it a subject of interest in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethylphenylarsinite typically involves the reaction of phenylarsine oxide with methyl and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme can be represented as follows:
PhAsO+CH3X+C2H5X→PhAs(CH3)(C2H5)+HX
where PhAsO represents phenylarsine oxide, CH₃X represents a methyl halide, and C₂H₅X represents an ethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl ethylphenylarsinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one or more of the organic groups attached to the arsenic atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted organoarsenic compounds.
Scientific Research Applications
Methyl ethylphenylarsinite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl ethylphenylarsinite involves its interaction with molecular targets, such as enzymes and proteins. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other arsenic-containing compounds, which are known to interfere with cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylarsine oxide: Similar structure but lacks the ethyl group.
Ethyl phenylarsine oxide: Similar structure but lacks the methyl group.
Dimethyl phenylarsine: Contains two methyl groups instead of one methyl and one ethyl group.
Uniqueness
Methyl ethylphenylarsinite is unique due to the presence of both methyl and ethyl groups attached to the arsenic atom
Properties
CAS No. |
24582-56-7 |
|---|---|
Molecular Formula |
C9H13AsO |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
ethyl-methoxy-phenylarsane |
InChI |
InChI=1S/C9H13AsO/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
YFMTZEVXQWBVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


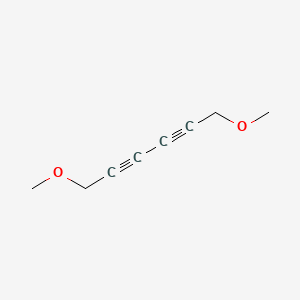
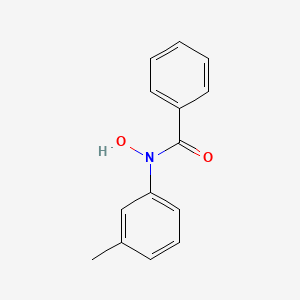
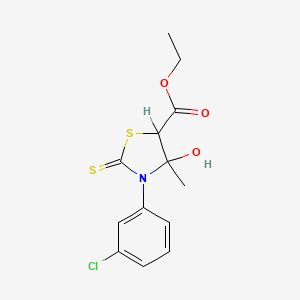
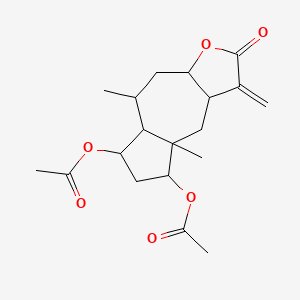



![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
